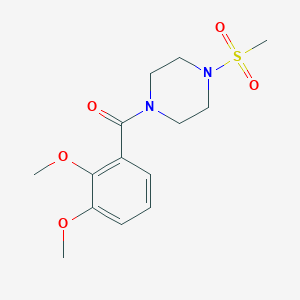
1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine, also known as FBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FBP belongs to the class of piperazine derivatives, which are widely used in the development of drugs for various diseases.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has also been shown to interact with various receptors in the brain, including the 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has also been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior. Moreover, 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine is its ease of synthesis and purification, which makes it an attractive compound for laboratory experiments. 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine is also relatively stable under normal laboratory conditions, which makes it easier to handle and store. However, one of the main limitations of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine is its low solubility in water, which can make it difficult to administer in vivo. Moreover, the mechanism of action of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for the research on 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine. One of the main areas of interest is the development of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine-based drugs for the treatment of various neurological disorders and cancer. Moreover, the mechanism of action of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine needs to be further elucidated to better understand its therapeutic potential. Additionally, the development of new synthesis methods for 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine and its derivatives can lead to the discovery of new compounds with improved efficacy and safety profiles.
Conclusion:
In conclusion, 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis method of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine is relatively simple, and the compound has been shown to exhibit anti-inflammatory, analgesic, and antidepressant properties in animal models. Moreover, 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has shown promising results in the treatment of various neurological disorders and cancer. However, further research is needed to fully understand the mechanism of action of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine and to develop 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine-based drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine involves the reaction of 1-(2-fluorobenzoyl)piperazine with 3-fluorobenzyl chloride in the presence of a base. The reaction takes place under mild conditions and yields 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antidepressant properties in animal models. 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has also been tested for its efficacy in treating various neurological disorders such as anxiety, depression, and schizophrenia. Moreover, 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has shown promising results in the treatment of cancer by inhibiting the growth of cancer cells.
Propriétés
Nom du produit |
1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine |
|---|---|
Formule moléculaire |
C18H18F2N2O |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
(2-fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H18F2N2O/c19-15-5-3-4-14(12-15)13-21-8-10-22(11-9-21)18(23)16-6-1-2-7-17(16)20/h1-7,12H,8-11,13H2 |
Clé InChI |
HTLOIKXBEKIEHO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3F |
SMILES canonique |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methoxyphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B248391.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(diphenylacetyl)piperazine](/img/structure/B248396.png)


![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B248404.png)



![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)

![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)
